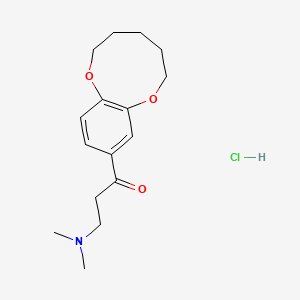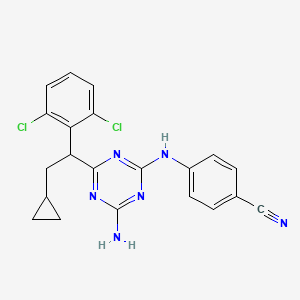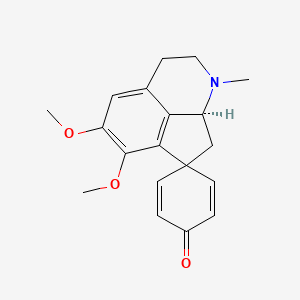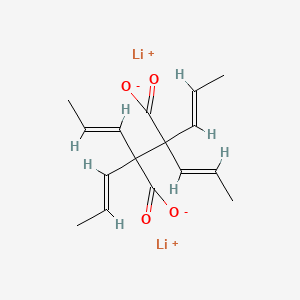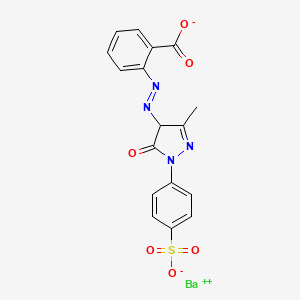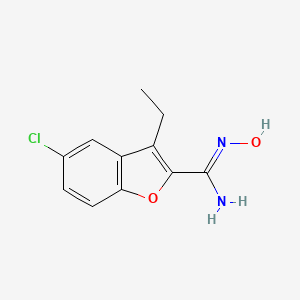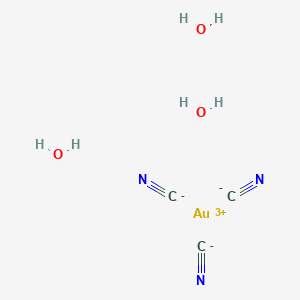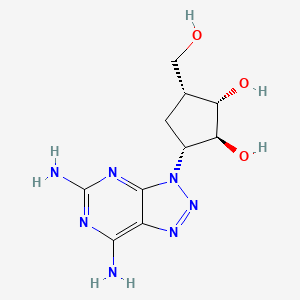
Benzoic acid, 4-((((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)(2-hydroxyphenyl)methylene)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-((((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)(2-hydroxyphenyl)methylene)amino)- is a complex organic compound that features a benzoic acid core with a 1,3,4-thiadiazole ring and an azo linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)(2-hydroxyphenyl)methylene)amino)- typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Azo coupling reaction: The 1,3,4-thiadiazole derivative is then diazotized and coupled with a phenolic compound to form the azo linkage.
Condensation reaction: The resulting azo compound is then condensed with benzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the phenolic hydroxyl group.
Reduction: The azo linkage can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoic acid and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under controlled conditions.
Major Products
Oxidation: Products include quinones and sulfoxides.
Reduction: Products include amines and hydrazines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Sensing: It can be used in the development of chemical sensors due to its azo linkage and thiadiazole ring.
Biology
Antimicrobial: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Antioxidant: It has potential antioxidant activity, making it useful in preventing oxidative stress-related diseases.
Medicine
Drug Development: The compound can be a lead molecule in the development of new therapeutic agents for various diseases.
Industry
Dyes and Pigments: The azo linkage makes it suitable for use in dyes and pigments.
Polymers: It can be incorporated into polymer matrices to enhance their properties.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It can modulate oxidative stress pathways, inflammatory pathways, and microbial cell wall synthesis.
類似化合物との比較
Similar Compounds
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid.
Thiadiazole derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Uniqueness
Structural Complexity: The combination of benzoic acid, thiadiazole, and azo linkage is unique.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications make it distinct from other similar compounds.
特性
CAS番号 |
134895-16-2 |
|---|---|
分子式 |
C16H11N5O3S2 |
分子量 |
385.4 g/mol |
IUPAC名 |
4-[[(2-hydroxyphenyl)-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)diazenyl]methylidene]amino]benzoic acid |
InChI |
InChI=1S/C16H11N5O3S2/c22-12-4-2-1-3-11(12)13(18-19-15-20-21-16(25)26-15)17-10-7-5-9(6-8-10)14(23)24/h1-8,22H,(H,21,25)(H,23,24) |
InChIキー |
NUABUSMHVQLVRM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=NC2=CC=C(C=C2)C(=O)O)N=NC3=NNC(=S)S3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



